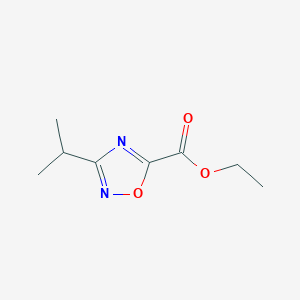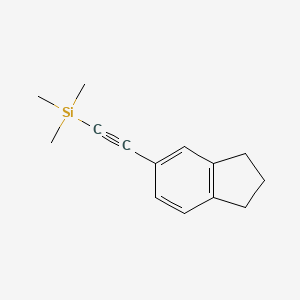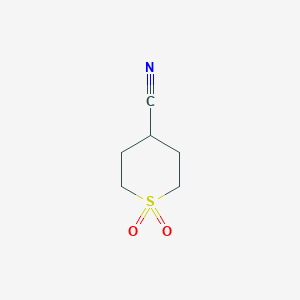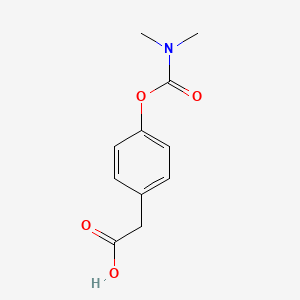
4-(Dimethylcarbamoyloxy)phenylacetic acid
Overview
Description
4-(Dimethylcarbamoyloxy)phenylacetic acid is a chemical compound with the CAS Number: 1221791-67-8 and a molecular weight of 223.23 .
Molecular Structure Analysis
The molecular formula of this compound is C11H13NO4 . The InChI code is 1S/C11H13NO4/c1-12(2)11(15)16-9-5-3-8(4-6-9)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Phototriggers and Photoremovable Protecting Groups
4-Hydroxyphenacyl (pHP) photoremovable protecting groups, related to 4-(dimethylcarbamoyloxy)phenylacetic acid, have been studied for their ability to extend the absorption range of the pHP chromophore. These groups are significant in releasing amino acids like L-glutamic acid and GABA upon irradiation, demonstrating potential in photochemistry and drug delivery systems (Conrad, Givens, Weber, & Kandler, 2000).
Antimicrobial Activity
Derivatives of 4-aminophenylacetic acid, a compound related to this compound, have shown promising antimicrobial activities. The synthesized compounds were effective against certain microbial strains, indicating potential applications in developing new antimicrobial agents (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006).
Plant Regeneration and Auxin Activity
Studies on 4-Phenylbutyric acid, structurally related to this compound, show that it promotes plant regeneration by mimicking the effect of exogenous auxin. This insight has potential applications in plant tissue culture engineering and research on plant β-oxidation pathways (Iwase et al., 2022).
Neuroprotective Multi-Target Therapeutic Approach
Dimethyl-carbamic acid derivatives, closely related to this compound, have been evaluated for their potential in treating Alzheimer's disease. These compounds exhibit neuroprotective properties and have been studied for their ability to inhibit acetylcholinesterase activity and protect against Ab42 toxicity (Lecanu et al., 2010).
Safety and Hazards
The safety information available indicates that 4-(Dimethylcarbamoyloxy)phenylacetic acid has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H312, and H332. The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
2-[4-(dimethylcarbamoyloxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(2)11(15)16-9-5-3-8(4-6-9)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKUAADCNJRCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229018 | |
| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221791-67-8 | |
| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B1394898.png)

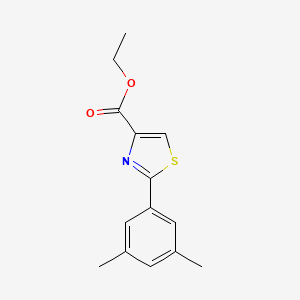



![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)

